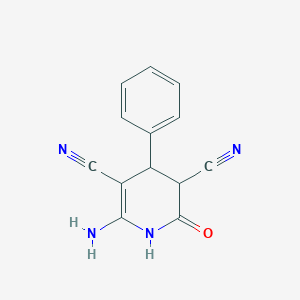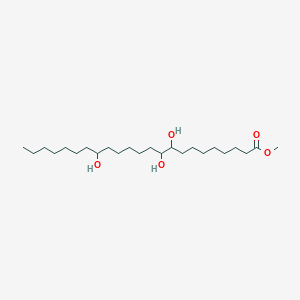phosphane CAS No. 92981-90-3](/img/structure/B14341099.png)
[Bis(trimethylsilyl)methylidene](phenylethynyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trimethylsilyl)methylidenephosphane is an organosilicon compound characterized by the presence of trimethylsilyl groups and a phenylethynyl group attached to a phosphane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylidenephosphane typically involves the reaction of trimethylsilyl-substituted precursors with phenylethynylphosphane. One common method includes the use of trimethylsilylacetylene, which reacts with a suitable phosphane derivative under controlled conditions to yield the desired product. The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for Bis(trimethylsilyl)methylidenephosphane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials to achieve high yields and consistent product quality.
化学反応の分析
Types of Reactions
Bis(trimethylsilyl)methylidenephosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: Reduction reactions can yield phosphane derivatives with different oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphane oxides, while substitution reactions can produce a variety of functionalized phosphane derivatives.
科学的研究の応用
Bis(trimethylsilyl)methylidenephosphane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of Bis(trimethylsilyl)methylidenephosphane involves its interaction with molecular targets through its phosphane and trimethylsilyl groups. These interactions can influence various pathways, including catalytic processes and molecular recognition events. The specific pathways and targets depend on the context of its application, such as catalysis or material science.
類似化合物との比較
Similar Compounds
Bis(trimethylsilyl)acetylene: An organosilicon compound with similar trimethylsilyl groups but different functional properties.
Trimethylsilylacetylene: Another related compound used in organic synthesis with distinct reactivity.
Bis(trimethylsilyl)amine: Shares the trimethylsilyl groups but has different applications and chemical behavior.
Uniqueness
Bis(trimethylsilyl)methylidenephosphane is unique due to the combination of its trimethylsilyl and phenylethynyl groups attached to a phosphane core
特性
CAS番号 |
92981-90-3 |
|---|---|
分子式 |
C15H23PSi2 |
分子量 |
290.49 g/mol |
IUPAC名 |
bis(trimethylsilyl)methylidene-(2-phenylethynyl)phosphane |
InChI |
InChI=1S/C15H23PSi2/c1-17(2,3)15(18(4,5)6)16-13-12-14-10-8-7-9-11-14/h7-11H,1-6H3 |
InChIキー |
KZELMEAJZMNQSA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(=PC#CC1=CC=CC=C1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine](/img/structure/B14341040.png)




![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)

![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)



